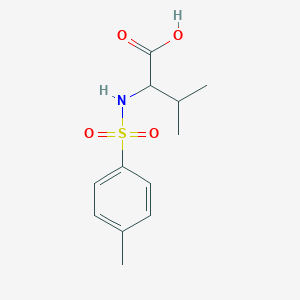

3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid

Description

Properties

IUPAC Name |

3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-8(2)11(12(14)15)13-18(16,17)10-6-4-9(3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFUNXTYNIYYJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32013-47-1, 17360-25-7 | |

| Record name | Tosyl valine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032013471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC142791 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC33495 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TOSYL VALINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY91SM6X67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid typically involves the reaction of 3-methyl-2-aminobutanoic acid with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid serves as a valuable building block in organic synthesis. It is utilized for the preparation of more complex molecules, contributing to advancements in synthetic methodologies and compound libraries .

Biology

This compound has been investigated for its biological activities, particularly:

- Antimicrobial Properties : Research indicates that it exhibits antimicrobial effects, potentially through the modulation of immune responses and induction of antimicrobial peptides .

- Anti-inflammatory Effects : In vitro studies have shown its ability to inhibit inflammatory pathways, such as the IFN-γ/STAT1 signaling pathway, which is crucial in chronic inflammation.

Medicine

In medicinal chemistry, this compound is being explored for:

- Drug Development : Its potential role as a therapeutic agent is under investigation due to its unique mechanism of action involving histone deacetylase (HDAC) inhibition, which can influence gene expression and promote apoptosis in cancer cells .

Case Studies

Several case studies illustrate the applications of this compound:

- Cancer Research : A study demonstrated that the compound could induce apoptosis in various cancer cell lines by inhibiting HDACs, highlighting its potential as an anticancer agent.

- Inflammatory Diseases : Research indicated that this compound could modulate inflammatory responses in animal models, suggesting its utility in treating conditions like arthritis or asthma.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Substituent Effects : The parent compound’s 4-methylbenzenesulfonamido group contrasts with analogues featuring electron-withdrawing (e.g., 4-nitro in ) or electron-donating (e.g., 4-methoxy in ) groups. These substitutions influence solubility, reactivity, and biological activity.

- Chirality: The (2S) configuration in the target compound distinguishes it from non-chiral analogues like the nitro derivative .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

Biological Activity

3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid, also known as (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid, is a sulfonamide derivative with notable biological activity. This compound has been studied for its pharmacological properties, particularly in the context of its effects on various biological systems.

- Chemical Formula : C₁₂H₁₇NO₄S

- Molecular Weight : 271.34 g/mol

- IUPAC Name : (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid

- CAS Number : 68005-71-0

1. Inhibition of Histone Deacetylases (HDACs)

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of histone deacetylases (HDACs). HDACs play a crucial role in epigenetic regulation, affecting gene expression by altering chromatin structure. The inhibition of these enzymes can lead to:

- Increased acetylation of histones, resulting in a more relaxed chromatin structure and enhanced gene transcription.

- Modulation of inflammatory responses by altering the expression of pro-inflammatory cytokines.

2. Antimicrobial Activity

Research indicates that compounds similar to this sulfonamide derivative exhibit antimicrobial properties. This activity is often mediated through the induction of antimicrobial peptides and modulation of immune responses. For instance, butyrate, a related compound, has demonstrated significant antimicrobial effects by promoting the expression of LL-37, an antimicrobial peptide .

1. Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit inflammatory pathways. For example, it may suppress the IFN-γ/STAT1 signaling pathway, which is often associated with chronic inflammation .

2. Impact on Cancer Cells

The compound has been observed to selectively induce apoptosis in cancer cells while promoting the proliferation of normal cells. This selective action is attributed to its ability to accumulate in cancer cell nuclei and inhibit HDACs, leading to altered gene expression patterns that favor apoptosis in malignancies .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic routes are commonly employed to prepare 3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid?

The compound is synthesized via sulfonamide formation, typically involving the reaction of a primary amine (e.g., 3-amino-2-methylbutanoic acid) with 4-methylbenzenesulfonyl chloride (tosyl chloride) in basic aqueous conditions. Purification steps may include recrystallization or column chromatography to isolate the product. Structural confirmation requires techniques like H/C NMR and high-resolution mass spectrometry (HRMS) to verify the sulfonamide linkage and substituent positions .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (e.g., argon) at –20°C in a desiccator to prevent hydrolysis of the sulfonamide group. Use anhydrous solvents during experiments, and avoid prolonged exposure to light or moisture. Safety protocols recommend PPE (gloves, lab coat) and fume hood use due to potential respiratory irritation .

Q. What analytical methods are essential for assessing purity and structural integrity?

Reverse-phase HPLC with UV detection (λ = 254 nm) is used for purity analysis (>95%). Infrared spectroscopy (IR) confirms sulfonamide C=O and S=O stretches (~1350–1150 cm). X-ray crystallography may resolve stereochemical ambiguities, though preliminary stereochemistry can be inferred via NOESY NMR experiments .

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of this compound?

AutoDock4 or similar software enables flexible receptor docking by incorporating sidechain mobility in binding pockets. For example, the sulfonamide group may interact with catalytic residues (e.g., histidine in proteases) via hydrogen bonding. Researchers should optimize grid parameters to cover the active site and run multiple simulations to account for conformational sampling errors .

Q. What experimental strategies mitigate racemization during stereoselective synthesis?

Racemization at the α-carbon can be minimized using chiral auxiliaries (e.g., Evans oxazolidinones) or low-temperature (–40°C) reaction conditions. Dynamic kinetic resolution (DKR) with enantioselective catalysts (e.g., Ru-based complexes) may improve stereocontrol. Post-synthesis, chiral HPLC or enzymatic resolution validates enantiomeric excess (≥99%) .

Q. How do researchers resolve contradictions in reported IC50_{50}50 values across enzymatic assays?

Discrepancies may arise from assay conditions (pH, ionic strength) or enzyme isoforms. Standardize protocols using recombinant enzymes from the same source (e.g., human vs. murine). Competitive binding assays with a known inhibitor (e.g., tosyl-L-arginine methyl ester for serine proteases) can validate potency. Statistical analysis (e.g., ANOVA) identifies outliers due to batch variability .

Q. What role does the 4-methylbenzenesulfonamido group play in modulating pharmacokinetic properties?

The sulfonamide enhances metabolic stability by resisting cytochrome P450 oxidation. However, its hydrophobicity may reduce aqueous solubility. LogP calculations (e.g., via ChemAxon) guide derivatization strategies, such as introducing polar substituents (e.g., hydroxyl groups) without compromising target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.